
3-吡咯烷酮
描述
3-Pyrrolidinone is a five-membered nitrogen-containing heterocyclic compound . It is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . It is also a starting material in the synthesis of spirocyclic tetrahydrofuran .
Synthesis Analysis
Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields . Other methods include the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .
Chemical Reactions Analysis
High-level ab initio quantum chemical calculations have been performed for 2- and 3-pyrrolidinones . The most stable molecular structures were obtained from DFT calculations using the B3LYP density functional and the 6-31G (d) and 6-311+G (3df,2p) basis sets .
Physical And Chemical Properties Analysis
3-Pyrrolidinone has a molecular formula of C4H7NO and a molecular weight of 85.10 . It is a versatile scaffold due to its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .
科学研究应用
合成和反应
3-吡咯烷酮广泛用于合成各种杂环化合物。由于其高反应性,特别适用于合成吲哚,5-去氨基对氨基苯甲酸类似物以及作为药物合成的原料 (Amer et al., 2008)。
生物活性化合物合成
在有机合成领域,3-吡咯烷酮衍生物是重要的起始物质,特别是在共轭加成反应中。它们已被用于合成潜在的生物活性2-吡咯烷酮和吡咯烷,如智能药物(+/-)-奈布拉塔姆 (Alves, 2007)。
药物和工业应用
从丙酮酸乙酯还原胺化合成的吡咯烷酮具有作为表面活性剂、药物中间体、分散剂和溶剂的应用。这种合成过程已被铱配合物催化,展示了3-吡咯烷酮在各种工业应用中的多功能性 (Xu et al., 2017)。
抗癌研究
3-吡咯烷酮衍生物在癌症治疗中显示出潜力。例如,来自甘蓝(Brassica oleracea var. capitata)的2-吡咯烷酮在HeLa和PC-3人类癌细胞系中表现出细胞毒性,同时具有抗氧化活性。这突显了3-吡咯烷酮衍生物在开发新的抗癌药物中的潜力 (Thangam et al., 2013)。
环境修复
基于吡咯烷酮的超交联聚合物(HCPs)已被开发用于捕获放射性碘,展示了它们在环境修复中的潜力,特别是在核废物管理中。这种应用利用了吡咯烷酮对碘的亲和力,结合了HCPs的高比表面积和富电子芳香网络 (Li et al., 2019)。
天然产物和细胞毒性
一些来源于真菌的天然产物,如硬脊胺类,含有吡咯烷酮结构。这些化合物对人类肿瘤细胞系显示出适度的细胞毒性,表明它们在药物研究中的潜在应用 (Li et al., 2009)。
作用机制
Target of Action
3-Pyrrolidinone, also known as Pyrrolidin-3-one, is a versatile compound that interacts with various targets in the body. It is a key component in several pyrrolidine alkaloids, which have been shown to possess a wide range of biological activities . These alkaloids interact with multiple targets, including those involved in antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
The exact mode of action of 3-Pyrrolidinone depends on the specific biological activity being considered. For instance, in its role as an anti-inflammatory agent, it may interact with targets involved in the inflammatory response, leading to a reduction in inflammation . As an anticancer agent, it may interact with targets involved in cell proliferation and apoptosis, leading to a reduction in cancer cell growth .
Biochemical Pathways
3-Pyrrolidinone can affect various biochemical pathways, depending on the specific biological activity. For example, as an antioxidant, it may interact with pathways involved in the neutralization of free radicals . As an anti-hyperglycemic agent, it may interact with pathways involved in glucose metabolism, leading to a reduction in blood glucose levels .
Pharmacokinetics
The compound’s sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation”—enhance its pharmacophore space, which could potentially impact its bioavailability .
Result of Action
The result of 3-Pyrrolidinone’s action can vary depending on the specific biological activity. For instance, as an anti-inflammatory agent, it may lead to a reduction in inflammation . As an anticancer agent, it may lead to a reduction in cancer cell growth . In some cases, 3-Pyrrolidinone derivatives have been shown to be effective against seizures .
安全和危害
未来方向
Pyrrolidine alkaloids have shown several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . Therefore, they can be some of the best sources of pharmacologically active lead compounds . This makes the pyrrolidine ring a promising area for future research and drug development .
属性
IUPAC Name |
pyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c6-4-1-2-5-3-4/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKLPGKXAVVPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283427 | |
| Record name | Pyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinone | |
CAS RN |
96-42-4 | |
| Record name | 3-Pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PYRROLIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT2P75G2H5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-pyrrolidinone?
A1: The molecular formula of 3-pyrrolidinone is C4H7NO, and its molecular weight is 85.106 g/mol.
Q2: What are some methods for synthesizing 3-pyrrolidinone?
A2: Several methods exist for synthesizing 3-pyrrolidinone and its derivatives, including:
- Gold-catalyzed synthesis: This method utilizes N-sulfonyl hydroxylamines and terminal alkynes in the presence of a gold catalyst to produce 3-pyrrolidinones via an intramolecular oxygen-transfer redox reaction. []
- Reaction of azomethine oxides with allenes: This reaction pathway potentially involves an initial 1,3-dipolar cycloaddition followed by intramolecular rearrangement, yielding 3-pyrrolidinones. []
- Cyclization of α,β-unsaturated diazoketones with amines: This approach provides a one-step synthesis of substituted 3-pyrrolidinones. []
- Domino aza-Michael/SN2 cyclization: This method utilizes barbiturate-derived alkenes and N-alkoxy α-haloamides to efficiently produce spirobarbiturate-3-pyrrolidinones. []
Q3: What spectroscopic data is available for characterizing 3-pyrrolidinone?
A3: Various spectroscopic techniques can characterize 3-pyrrolidinone, including:
- NMR Spectroscopy: Provides information about the compound's structure and conformation. For example, in 1-tert-butyl-2-(tert-butylaminomethylidene)-3-pyrrolidinone, NMR data revealed that the eneamine moiety on the pyrrolidinone ring is coplanar to the carbonyl function, with an E configuration stabilized by an intramolecular N-H...O bond. [, ]
- UV-Vis Spectroscopy: Useful for studying the electronic structure and transitions within the molecule. Comparison of 4,4,4′,4′-Tetramethyl[2,2′-bipyrrolidinylidene]-3,3′-dione with indigo using UV-Vis spectroscopy revealed the former as the basic chromophore of indigo, highlighting the exceptional long-wave light absorption characteristic of compounds containing a 10 π electron chromophore. []
Q4: What are some applications of 3-pyrrolidinone and its derivatives?
A4: 3-Pyrrolidinones find use in various fields, including:
- Pharmaceuticals: They serve as chiral building blocks for synthesizing pharmaceuticals. [] For instance, (S)-N-benzyl-3-pyrrolidinol, derived from N-benzyl-3-pyrrolidinone, is used in the production of pharmaceuticals. []
- Drug discovery: 3-Pyrrolidinones are explored as potential HIV protease inhibitors. Research investigates the use of proline bioisosteres like phenylalanine-2-thiophenoxy-3-pyrrolidinone for their anti-HIV activity. [] Studies have identified short and potent 3-pyrrolidinone-based inhibitors of HIV-1 replication. [, ]
- Synthesis of heterocyclic compounds: They are valuable intermediates in synthesizing a wide range of heterocyclic compounds, including indoles and 5-deazapteroic acid analogs. [] One example is the synthesis of spiro-pyrano[3,2-b]pyrrolo-2-oxoindolines and dicyano-pyrano[3,2-b]pyrroles via Michael addition of 3-pyrrolidinones to isatin-3-ylidenes and arylidenemalononitrile, respectively. []
Q5: How does N-benzyl-3-pyrrolidinone contribute to chiral alcohol production?
A5: N-benzyl-3-pyrrolidinone serves as a substrate for N-benzyl-3-pyrrolidinol dehydrogenase (N-benzyl-3-pyrrolidinol/N-benzyl-3-pyrrolidinone oxidoreductase), an enzyme found in microorganisms like Geotrichum capitatum. This enzyme catalyzes the asymmetric reduction of N-benzyl-3-pyrrolidinone to (S)-N-benzyl-3-pyrrolidinol, a valuable chiral alcohol used in pharmaceutical synthesis. The reaction utilizes NADPH as a coenzyme, and efficient production of (S)-N-benzyl-3-pyrrolidinol has been achieved using recombinant Escherichia coli strains expressing the N-benzyl-3-pyrrolidinol dehydrogenase gene alongside NADH-reproducing systems. [, ]
Q6: Are there any known thermostable enzymes that utilize 3-pyrrolidinone derivatives as substrates?
A6: Yes, a thermostable ω-transaminase (ω-TA) from Chloroflexi bacterium has been identified and characterized. This enzyme demonstrates significant reactivity with aromatic amino donors and receptors and exhibits good affinity towards cyclic substrates, including N-Boc-3-pyrrolidinone. Notably, the enzyme's activity towards N-Boc-3-pyrrolidinone can be enhanced through site-specific mutagenesis, as observed with the Q192G mutant, which showed improved conversion rates compared to the wild-type enzyme. [, ]
Q7: What is the role of computational chemistry in understanding 3-pyrrolidinone chemistry?
A7: Computational methods, including density functional theory (DFT) calculations, have been employed to investigate keto-enol tautomerism in N-vinyl-2- and 3-pyrrolidinones. [] Additionally, computational studies have provided insights into the mechanisms of gold(I)-catalyzed intramolecular additions of hydroxylamine groups onto alkynes, leading to the formation of 3-pyrrolidinones. These studies help to elucidate reaction pathways, chemoselectivity, and regioselectivity in these reactions. []
Q8: How do structural modifications of 3-pyrrolidinone impact its biological activity?
A8: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the 3-pyrrolidinone scaffold affect its biological activity. For instance, in the development of HIV protease inhibitors, modifying the substituents on the 3-pyrrolidinone ring can significantly impact the compound's potency and selectivity. [] Similarly, introducing specific substituents on the piperidine ring of cyclic tertiary amines, such as 1-benzylpiperidine, can influence their metabolism by cytochrome P450 enzymes, ultimately affecting their ability to inactivate these enzymes. []
Q9: What are the stability considerations for 3-pyrrolidinone and its derivatives?
A9: The stability of 3-pyrrolidinone derivatives can vary depending on the specific substituents and conditions. Research has focused on identifying aminotransferases with high resistance to water-soluble organic solvents, which could improve the stability and efficiency of biocatalytic processes using 3-pyrrolidinone derivatives as substrates. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



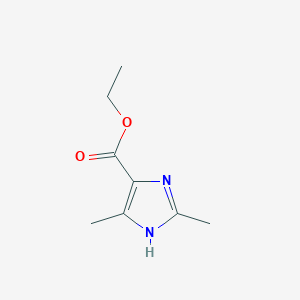
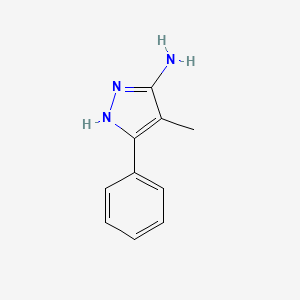
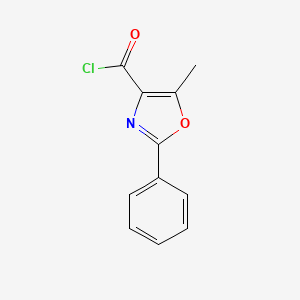
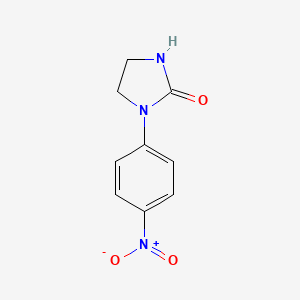
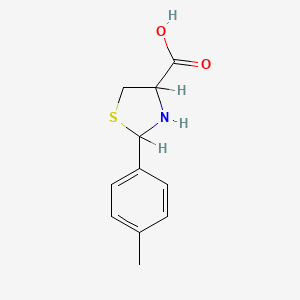

![Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-](/img/structure/B1296779.png)
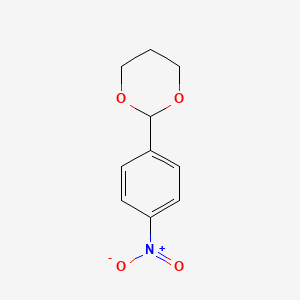

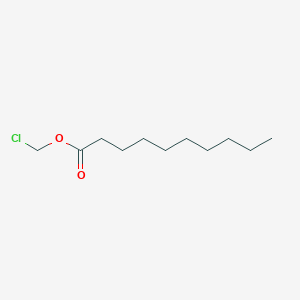


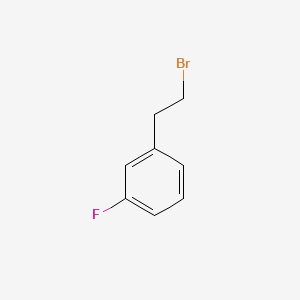
![5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B1296794.png)